

An In-depth Technical Guide to N-Hydroxynicotinamidinium: Chemical Properties and Biological Potential

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Compound of Interest

Compound Name: 3-Pyridylamide oxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological activities of N-Hydroxynicotinamidinium. Also known by its systematic name N'-hydroxypyridine-3-carboximidamide, this small molecule has garnered interest within the scientific community, particularly for its potential applications in drug discovery. This document serves as a detailed resource, consolidating available data on its physicochemical characteristics, outlining a viable synthetic protocol, and exploring its promising role as a modulator of key biological pathways.

Core Chemical Properties

N-Hydroxynicotinamidinium is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a hydroxyamidinium functional group. This unique structural arrangement is pivotal to its chemical reactivity and biological interactions.

Table 1: Key Identifiers and Physicochemical Properties of N-Hydroxynicotinamidinium

Property	Value
IUPAC Name	N'-hydroxypyridine-3-carboximidamide
Synonyms	3-Pyridinecarboxamide oxime, Nicotinamide oxime, N-Hydroxynicotinimidamide
CAS Number	1594-58-7[1]
Molecular Formula	C ₆ H ₇ N ₃ O
Molecular Weight	137.14 g/mol [1]
XLogP3 (Computed)	-0.1[1]
Hydrogen Bond Donor Count (Computed)	2[1]
Hydrogen Bond Acceptor Count (Computed)	3[1]
Rotatable Bond Count (Computed)	1[1]
Exact Mass	137.058911855 Da[1]
Topological Polar Surface Area (Computed)	71.5 Å ² [1]

Data sourced from PubChem CID 5372334.[1]

Synthesis of N-Hydroxynicotinamidinium

The synthesis of N-Hydroxynicotinamidinium can be achieved through the reaction of 3-cyanopyridine with hydroxylamine. The following protocol is based on a well-established method for the preparation of N-hydroxyamidines.[2]

Experimental Protocol: Synthesis of N'-hydroxypyridine-3-carboximidamide

Materials:

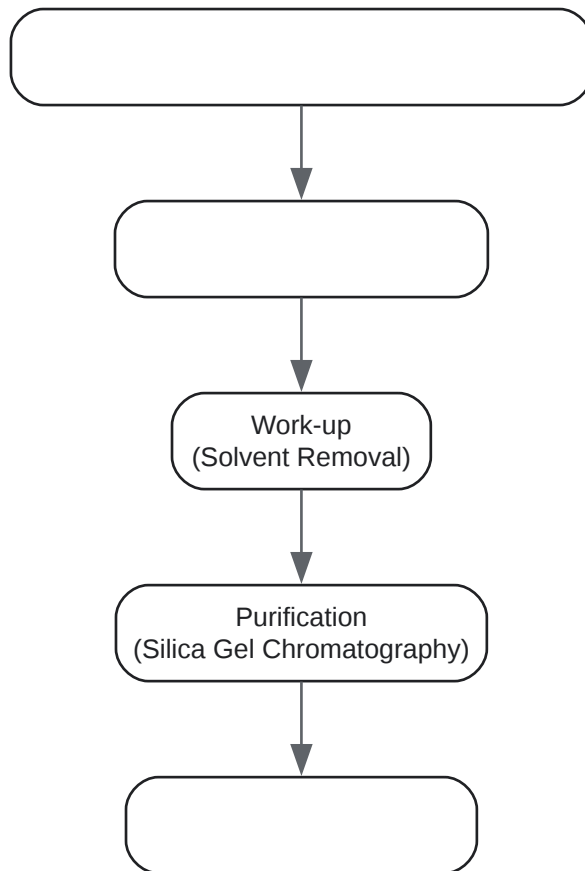
- 3-Cyanopyridine
- Hydroxylamine hydrochloride (NH₂OH·HCl)

- Triethylamine (TEA)
- Ethanol
- Ethyl acetate
- Hexane
- Silica gel (for column chromatography)

Procedure:

- In a round-bottom flask, dissolve 3-cyanopyridine (1.0 eq) in ethanol.
- To this solution, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.5 eq).
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
- Combine the fractions containing the desired product and evaporate the solvent to yield N'-hydroxypyridine-3-carboximidamide.
- Confirm the structure and purity of the final product using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Experimental Workflow for the Synthesis of N-Hydroxynicotinamidinium

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Caption: A simplified workflow for the synthesis of N-Hydroxynicotinamidinium.

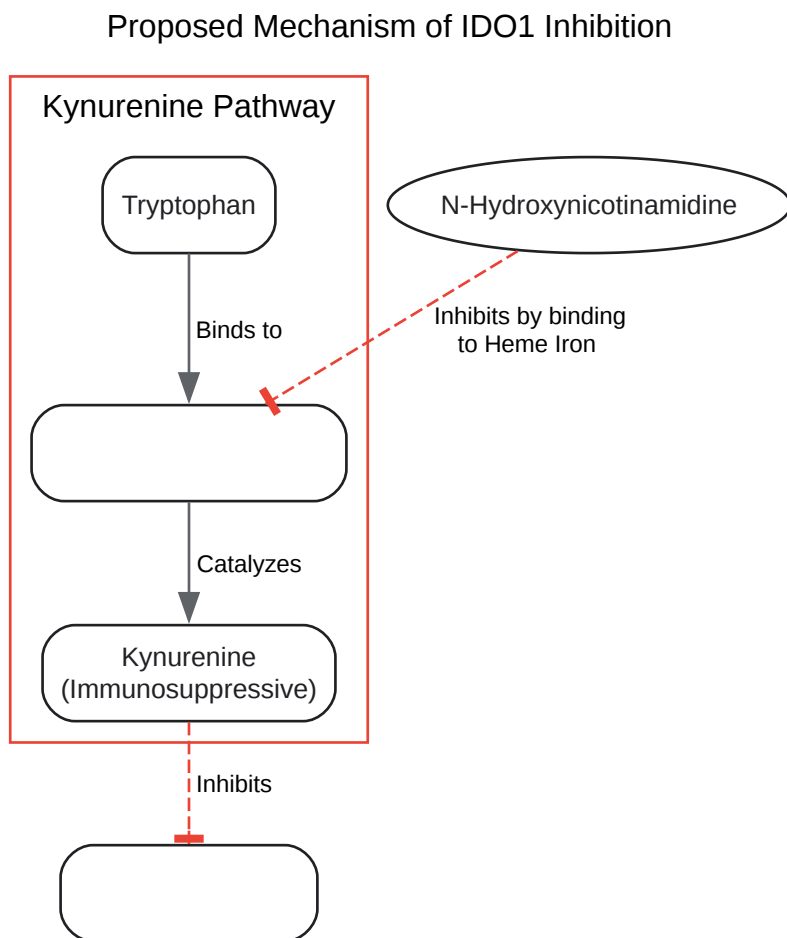
Biological Activity and Mechanism of Action

The N-hydroxyamidinium moiety is a key pharmacophore in a class of enzyme inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1).^[3] IDO1 is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan catabolism to kynurenine.^[4]

In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and accumulation of kynurenine, which suppresses the activity of effector T-cells and promotes immune evasion by cancer cells.^[4]^[5]

N-Hydroxynicotinamidinium and its derivatives are proposed to inhibit IDO1 through the coordination of the hydroxyamidinium functional group to the heme iron at the enzyme's active

site. This interaction blocks the binding of the natural substrate, tryptophan, thereby inhibiting the immunosuppressive kynurenine pathway.



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Caption: The IDO1 pathway and the proposed inhibitory action of N-Hydroxynicotinamidines.

Quantitative Data

While specific IC_{50} values for the parent N-Hydroxynicotinamidines are not extensively reported in publicly available literature, numerous derivatives incorporating the N-hydroxyamidines pharmacophore have demonstrated potent IDO1 inhibitory activity. The data presented below for established IDO1 inhibitors highlight the potential of this chemical class.

Table 2: Representative Biological Activity of N-Hydroxyamidines-Based IDO1 Inhibitors

Compound	IDO1 Enzymatic IC ₅₀ (nM)	IDO1 Cellular IC ₅₀ (nM)
Epacadostat (INCB024360)	~73	~15.3 (SKOV-3 cells)[4]
BMS-986205	Not Reported	~9.5 (SKOV-3 cells)[4]

Conclusion

N-Hydroxynicotinamidinium represents a valuable chemical entity with a straightforward synthetic route. Its core structure is a validated pharmacophore for the inhibition of IDO1, a high-priority target in immuno-oncology. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key chemical properties and biological rationale for the further investigation of N-Hydroxynicotinamidinium and its derivatives as potential therapeutic agents.

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